6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the quinolin-4-one family, characterized by a bicyclic core with a ketone group at position 3. Key structural features include:
- 6-Methoxy substituent: Enhances electron density and may influence metabolic stability.
- 3-(4-Methoxybenzoyl) group: A benzoyl moiety with a para-methoxy substitution, contributing to π-π stacking interactions and modulating electronic properties.
- N1-(3-Methylbenzyl) group: A bulky aromatic substituent that impacts lipophilicity and steric interactions.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-5-4-6-18(13-17)15-27-16-23(25(28)19-7-9-20(30-2)10-8-19)26(29)22-14-21(31-3)11-12-24(22)27/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURNHHMLDGCXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.5 g/mol
- CAS Number : 902507-46-4
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 902507-46-4 |
The compound exhibits various biological activities, primarily attributed to its structural features that allow interaction with different biological targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to cancer progression and inflammation. For instance, it has shown activity against elastase, an enzyme implicated in tissue remodeling and inflammatory responses .
- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against cellular damage .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that it inhibits cell proliferation in breast cancer and leukemia cells, suggesting a potential role as an anticancer agent .
- Anti-inflammatory Effects : Its ability to inhibit elastase points towards possible applications in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Study on Cancer Cell Lines
A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Study on Inflammation
In another study focusing on inflammatory models, the compound was administered to mice with induced paw edema. The results indicated a dose-dependent reduction in edema size compared to the control group, supporting its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
The quinolin-4-one scaffold is highly modifiable, with variations in substituents at positions 1, 3, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- N1 Substituents : The target compound’s 3-methylbenzyl group provides moderate bulk compared to alkyl chains (e.g., butyl in compound 93) or fluorinated benzyl groups (e.g., 2-fluorobenzyl in ). This may balance lipophilicity (logP) and membrane permeability.
- C3 Substituents : The 4-methoxybenzoyl group in the target compound is electron-rich, contrasting with fluorobenzoyl (electron-deficient in ) or sulfonyl groups (highly polar in ).
- C6 Substituents : Methoxy (target) vs. ethoxy () or fluorine () affect solubility and metabolic pathways (e.g., demethylation vs. hydrolysis).
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction employs thermal cyclization of aniline derivatives with β-ketoesters to construct the quinolin-4-one core. For 6-methoxy-substituted variants, methyl 3-methoxyanthranilate serves as a suitable starting material. Reaction with ethyl acetoacetate under reflux conditions in diphenyl ether yields 6-methoxyquinolin-4-one. This method offers moderate yields (50–65%) but requires precise temperature control to avoid decarboxylation side reactions.
Biere–Seelen Synthesis
The Biere–Seelen approach utilizes methyl anthranilate and dimethyl acetylenedicarboxylate (DMAD) in a Michael addition–cyclization sequence. For 6-methoxy derivatives, methyl 4-methoxyanthranilate reacts with DMAD in tetrahydrofuran (THF) at 0°C, forming an enaminoester intermediate. Subsequent cyclization with sodium hydride in DMF at 80°C affords the 6-methoxyquinolin-4-one core in 70–75% yield. This method excels in regioselectivity and functional group tolerance.
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Gould–Jacobs | Methyl 3-methoxyanthranilate | Reflux, diphenyl ether | 50–65 |
| Biere–Seelen | Methyl 4-methoxyanthranilate | NaH, DMF, 80°C | 70–75 |
Introduction of the 4-Methoxybenzoyl Group at Position 3
Functionalization at position 3 of the quinolin-4-one core necessitates careful electrophilic substitution or transition metal-catalyzed coupling.
Friedel–Crafts Acylation
Direct acylation of the quinolin-4-one core with 4-methoxybenzoyl chloride under Friedel–Crafts conditions introduces the 4-methoxybenzoyl group. Using aluminum trichloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at 0°C achieves selective acylation at position 3. However, overacylation and ring oxidation are common side reactions, necessitating rigorous monitoring by thin-layer chromatography (TLC). Yields range from 45–55% after silica gel purification.
Suzuki–Miyaura Coupling
An alternative route involves palladium-catalyzed cross-coupling. Bromination of the quinolin-4-one core at position 3 using N-bromosuccinimide (NBS) in acetonitrile produces 3-bromo-6-methoxyquinolin-4-one. Subsequent Suzuki–Miyaura coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in dioxane/water (4:1) at 90°C yields the desired product in 60–65% yield. This method offers superior regiocontrol but requires inert atmosphere conditions.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Friedel–Crafts | 4-Methoxybenzoyl chloride, AlCl₃ | DCM, 0°C, 2 h | 45–55 |
| Suzuki–Miyaura | 3-Bromoquinolinone, Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 12 h | 60–65 |
N-Alkylation at Position 1 with (3-Methylphenyl)methyl Group
| Method | Base/Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Conventional | K₂CO₃, DMF | DMF, 60°C | 75–80 |
| Phase-Transfer | TBAB, NaOH | Toluene/H₂O | 70–75 |
Integrated Synthetic Pathways
Combining the above steps into a cohesive sequence requires strategic planning to mitigate functional group incompatibilities.
Sequential Functionalization
A recommended pathway involves:
-
Core Formation : Biere–Seelen synthesis for high-yield quinolin-4-one.
-
Acylation : Suzuki–Miyaura coupling for regioselective 3-substitution.
-
Alkylation : Phase-transfer catalysis for efficient N-alkylation.
This sequence avoids exposing acid-sensitive groups (e.g., methoxy) to harsh Friedel–Crafts conditions, improving overall yield to 40–45% over three steps.
Challenges and Mitigation
-
Protection of Methoxy Groups : Trimethylsilyl (TMS) protection during acylation prevents demethylation.
-
Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively separates regioisomers.
Spectroscopic Characterization and Validation
Critical analytical data confirm successful synthesis:
Q & A
Q. Table 1. Example Synthetic Pathway
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF, 80°C | 65 | TLC, NMR |
| 2 | 4-Methoxybenzoyl chloride, AlCl₃, DCM | 58 | HPLC-MS |
Basic: Which analytical techniques are most effective for confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in dihydroquinoline core at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 446.18 for C₂₇H₂₅NO₅) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking distances ~3.6–3.8 Å in analogous compounds) .
Basic: What biological activities have been hypothesized or observed for this compound?
Answer:
While direct data on this compound is limited, structurally similar dihydroquinoline derivatives exhibit:
- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ ~2–5 µM in MCF-7 cells) via intercalation .
- Antioxidant Properties : DPPH radical scavenging (EC₅₀ ~15–20 µM) attributed to methoxy and benzoyl groups .
- Anti-Inflammatory Effects : COX-2 suppression (50% inhibition at 10 µM) in RAW 264.7 macrophages .
Q. Table 2. Biological Assay Examples
| Assay Type | Model System | Key Finding | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 8.2 µM | |
| ROS Scavenging | In vitro DPPH | EC₅₀ = 18.3 µM |
Advanced: How can computational methods predict its reactivity or interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-methoxybenzoyl group shows high electron density, favoring electrophilic substitution .
- Molecular Docking : Simulates binding to proteins (e.g., EGFR kinase; docking score −9.2 kcal/mol suggests strong hydrophobic interactions) .
- MD Simulations : Assess stability in lipid bilayers (e.g., >90% membrane permeability predicted for analogs) .
Advanced: What strategies resolve contradictions in reported biological data across studies?
Answer:
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM range) to identify IC₅₀ variability .
- Metabolite Profiling : LC-MS/MS detects degradation products (e.g., demethylated derivatives) that may skew activity .
- Cell Line Validation : Compare results across multiple lines (e.g., HepG2 vs. HEK293) to rule out cell-specific artifacts .
Advanced: How does its crystal packing influence physicochemical stability?
Answer:
X-ray diffraction of analogous compounds reveals:
- Intermolecular Forces : π-π stacking (3.6–3.8 Å) and hydrogen bonding (O···H-N, 2.1 Å) stabilize the lattice .
- Thermal Stability : Melting points correlate with packing density (e.g., 245–260°C for tightly packed derivatives) .
Q. Table 3. Crystallographic Parameters (Analog)
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell Volume | 1166.62 ų |
| Dihedral Angles | 7.55° (quinoline rings) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
